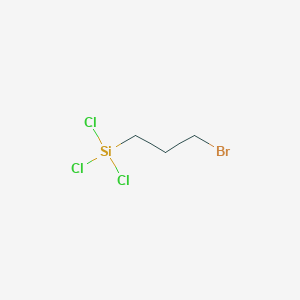
3-Bromopropyltrichlorosilane
Overview
Description
3-Bromopropyltrichlorosilane is an organosilicon compound with the molecular formula C3H6BrCl3Si. It is a colorless to light yellow liquid that is highly reactive due to the presence of both bromine and trichlorosilyl groups. This compound is primarily used as a reagent in organic synthesis and surface modification applications .
Mechanism of Action
Target of Action
3-Bromopropyltrichlorosilane is primarily used as a reagent in the surface modification of silica nanofiber films and silica particles . It interacts with these materials to alter their properties, making them suitable for specific applications.
Mode of Action
The compound works by attaching to the surface of silica-based materials through a process known as silanization . The bromopropyl group in the molecule provides a reactive site that can further undergo reactions to introduce other functional groups, thereby modifying the properties of the silica surface.
Biochemical Pathways
As a surface modification agent, this compound does not directly participate in biochemical pathways within a biological system. Instead, it plays a crucial role in the preparation of materials used in various biochemical applications. For instance, it can be used to prepare self-assembled nonlinear optically (NLO) active chromophoric multilayers .
Result of Action
The primary result of this compound’s action is the modification of silica surfaces. This modification can enhance the properties of the silica, such as its reactivity, stability, or compatibility with other materials .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Additionally, it is a flammable liquid and should be handled with care to prevent accidents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropyltrichlorosilane can be synthesized through the reaction of allyl bromide with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction is as follows:
CH2=CHCH2Br+HSiCl3→BrCH2CH2CH2SiCl3
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process ensures high yield and purity of the final product. The reaction is typically carried out in a solvent such as toluene to facilitate the mixing of reactants and control the reaction temperature .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The trichlorosilyl group is highly susceptible to hydrolysis, forming silanols and hydrochloric acid.
Coupling Reactions: It can be used to prepare coupling agents like 3-iodopropyltrichlorosilane, which are employed in the preparation of self-assembled nonlinear optically active chromophoric multilayers
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Toluene, dichloromethane.
Catalysts: Palladium, platinum.
Major Products:
Silanols: Formed through hydrolysis.
Coupling Agents: Such as 3-iodopropyltrichlorosilane.
Scientific Research Applications
3-Bromopropyltrichlorosilane has a wide range of applications in scientific research:
Surface Modification: It is used to modify the surface properties of silica nanofiber films and silica particles, enhancing their functionality for various applications.
Polymer Synthesis: It serves as a building block for the synthesis of silicon-containing polymers.
Biomolecule Immobilization: The compound is used to attach biomolecules like enzymes, antibodies, or DNA probes to surfaces, creating biosensors for bioanalytical applications.
Control of Surface Wettability: By modifying surfaces, it can alter their wettability, making them more hydrophobic or hydrophilic.
Comparison with Similar Compounds
- 3-Chloropropyltrimethoxysilane
- 3-Bromopropyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
- 3-Aminopropyltrimethoxysilane
Comparison: 3-Bromopropyltrichlorosilane is unique due to the presence of both bromine and trichlorosilyl groups, which provide high reactivity and versatility in chemical reactions. Compared to similar compounds like 3-Chloropropyltrimethoxysilane, it offers different reactivity patterns due to the bromine atom, making it suitable for specific applications in surface modification and polymer synthesis .
Properties
IUPAC Name |
3-bromopropyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl3Si/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGBOQAZQUJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065671 | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Bromopropyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11021 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13883-39-1 | |
| Record name | (3-Bromopropyl)trichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13883-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopropyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013883391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOPROPYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522CH6BQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromopropyltrichlorosilane interact with surfaces and what are the downstream effects?
A: this compound (BTCS) is a bifunctional organosilane commonly employed as a surface modifier due to its ability to react with both inorganic and organic materials. [, , , , , ] BTCS forms strong covalent bonds with hydroxyl groups present on surfaces like glass, silica, or metal oxides. [, , , , , ] This reaction replaces the surface hydroxyl groups with bromopropyl groups, effectively modifying the surface properties.
- Hydrophobicity: The introduction of the alkyl chain in bromopropyl groups increases the hydrophobicity of the surface. [, ]
- Covalent attachment point: The terminal bromine atom serves as a reactive site for further functionalization. [, , , ] This allows for the covalent attachment of various molecules, such as polymers, nanoparticles, or biomolecules.
- Tuning surface properties: By controlling the grafting density of BTCS, one can fine-tune the surface properties for specific applications. [, ]
Q2: Can you provide details on the structural characterization of this compound?
A2: this compound has the following structural characteristics:
- Spectroscopic data:
- FTIR: Characteristic peaks for Si-O-Si, Si-C, C-Br, and C-H bonds can be observed. [, ]
- NMR: 1H and 13C NMR spectra provide information about the different proton and carbon environments within the molecule. []
- XPS: X-ray photoelectron spectroscopy can be used to confirm the presence of bromine and silicon on modified surfaces. [, ]
Q3: How does the use of this compound influence the properties of materials like single-walled carbon nanotubes in sensing applications?
A: this compound plays a crucial role in creating sensitive and selective gas sensors by facilitating the interaction between single-walled carbon nanotubes (SWCNTs) and specific analytes. [, ]
- Dispersion and Stabilization: BTCS aids in dispersing and stabilizing SWCNTs within a polymer matrix like poly(4-vinylpyridine) (P4VP). [, ] This prevents aggregation and ensures uniform distribution of SWCNTs, enhancing their sensing capabilities.
- Covalent Anchoring: BTCS enables the covalent immobilization of the P4VP-SWCNT composite onto surfaces like glass substrates. [, ] This anchoring ensures the stability and durability of the sensor device.
- Functionalization for Selectivity: The residual reactive groups in P4VP after reacting with BTCS can be further functionalized. [, ] For instance, incorporating silver nanoparticles enhances sensitivity to ammonia, while coordinating Pd2+ ions by binding PdCl2 makes the device sensitive and selective to thioethers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


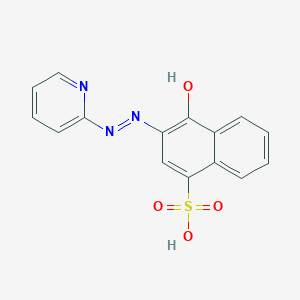
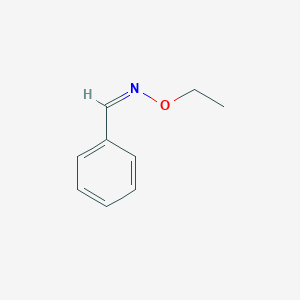
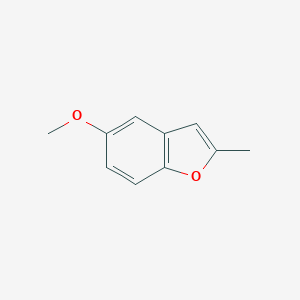
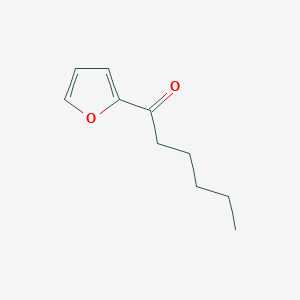
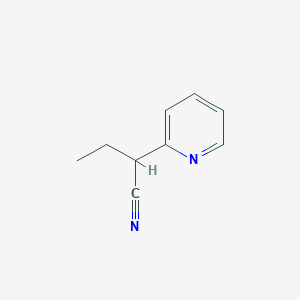
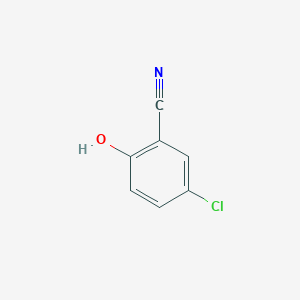
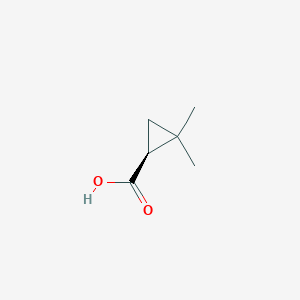
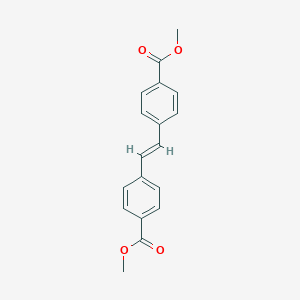
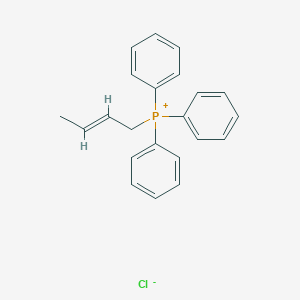
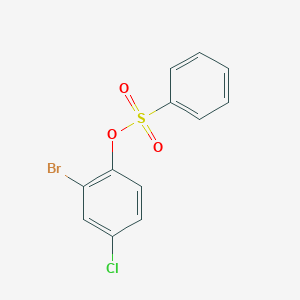
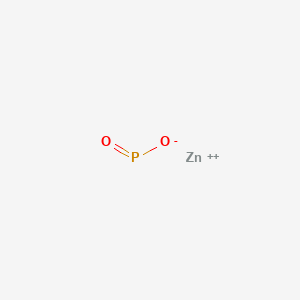
![1-[(3R,3aR,4S,5aR,5bR,7aR,9S,11aR,11bR,13R,13aR,13bR)-4,9,13-trihydroxy-3,5a,5b,8,8,11a,13b-heptamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-yl]ethanone](/img/structure/B85146.png)

![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
